Methyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-4-carboxylate
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Overview
Description
Methyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-4-carboxylate is a fluorinated benzimidazole derivative. This compound is notable for its trifluoromethyl group, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-4-carboxylate typically involves the condensation of a 1,2-diketone or α-aminoketone with trifluoroacetaldehyde hemiacetal . This reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce this compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially affecting various biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-methyl-2-(trifluoromethyl)-1H-imidazole-5-carboxylate
- 1H-Imidazole-4-carboxylic acid methyl ester
- 4-(Methoxycarbonyl)-1H-imidazole
Uniqueness
Methyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-4-carboxylate is unique due to its benzimidazole core and the presence of a trifluoromethyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications .
Properties
Molecular Formula |
C11H9F3N2O2 |
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Molecular Weight |
258.20 g/mol |
IUPAC Name |
methyl 1-methyl-2-(trifluoromethyl)benzimidazole-4-carboxylate |
InChI |
InChI=1S/C11H9F3N2O2/c1-16-7-5-3-4-6(9(17)18-2)8(7)15-10(16)11(12,13)14/h3-5H,1-2H3 |
InChI Key |
NAJPPZBLOHJLJG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC(=C2N=C1C(F)(F)F)C(=O)OC |
Origin of Product |
United States |
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